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molecular formula C7H7F3N2 B1297437 3-(Trifluoromethyl)benzene-1,2-diamine CAS No. 360-60-1

3-(Trifluoromethyl)benzene-1,2-diamine

Cat. No. B1297437
M. Wt: 176.14 g/mol
InChI Key: PQFRTJPVZSPBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006454B2

Procedure details

A slurry of 2-nitro-3-trifluoromethyl-phenylamine (0.678 g, 3.2 mmol) and 10% palladium on carbon (0.067 g) in methanol (20 mL) was hydrogenated with a hydrogen balloon for 2 h. After completion of the reaction, the reaction mixture was filtered and the solvent was evaporated under vacuum to obtain the title compound as off white solid (0.420 g, 73.17%).
Quantity
0.678 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
73.17%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:7]=[CH:6][C:5]=1[NH2:14])([O-])=O.[H][H]>[Pd].CO>[F:11][C:10]([F:12])([F:13])[C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:14])[C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
0.678 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1C(F)(F)F)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.067 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C(=CC=C1)N)N)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 73.17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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